

Standardized [18F]Fallypride PET Imaging Protocol for Human Studies

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Compound of Interest		
Compound Name:	Fallypride	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

[18F]**Fallypride** is a high-affinity antagonist radioligand for dopamine D2 and D3 receptors, making it a valuable tool for in vivo quantification of these receptors in the human brain using Positron Emission Tomography (PET). Its properties allow for the assessment of both high-density regions like the striatum and low-density extrastriatal regions, such as the cortex and thalamus, within a single imaging session.[1][2][3] This document provides a synthesized, standardized protocol for conducting [18F]**fallypride** PET studies in humans, based on established methodologies from peer-reviewed research.

I. Quantitative Data Summary

The following tables summarize key quantitative parameters from various human [18F]**fallypride** PET studies.

Table 1: Radiotracer Administration



Parameter	Typical Value	Notes
Injected Dose	~185 MBq (5 mCi)	Can range from 179 \pm 17 MBq to 250 MBq.[4][5]
Specific Activity	> 37 GBq/μmol	High specific activity is crucial to minimize receptor occupancy by the tracer itself. [6][7]
Administration	Slow intravenous (IV) bolus	Typically administered over 10 seconds.[4][6]

Table 2: PET Image Acquisition Parameters

Parameter	Typical Protocol	Notes
Scanner	High-resolution PET or PET/CT scanner	3D acquisition mode is standard.[4][6]
Scan Duration	160 - 180 minutes	Dynamic acquisition is performed to capture tracer kinetics.[8][9][10]
Framing Scheme	Variable; e.g., 6 x 60s, then 120s frames	Early frames are shorter to capture the initial rapid kinetics.[4][6] An example of a full dynamic scan framing could be: 1x30s, 4x10s, 4x20s, 4x60s, 6x180s, 11x360s.[7]
Attenuation Correction	CT-based or ⁶⁸ Ge transmission scan	Essential for accurate quantification.[5][8]

Table 3: Quantitative Outcome - Binding Potential (BP_ND) in Healthy Volunteers



Brain Region	Range of Reported BP_ND	Notes
Striatum	15.7 - 29.0	High receptor density.[10][11]
Caudate	~26.0	
Putamen	~29.0	_
Thalamus	3.8	Intermediate receptor density. [11]
Frontal Cortex	0.2 - 1.7	Low receptor density.[4][11]
Temporal Cortex	1.7	Low receptor density.[11]

II. Experimental Protocols

This section details the methodology for a standard [18F]**fallypride** PET imaging study.

A. Subject Preparation

- Informed Consent: Obtain written informed consent from all study participants.
- Medical Screening: Exclude individuals with current or past major medical, neurological, or psychiatric disorders. A negative urine drug screen and, for women, a negative pregnancy test should be confirmed.
- Fasting: Subjects should fast for at least 4-6 hours prior to the PET scan to ensure stable metabolic conditions.
- Head Motion Minimization: The subject's head should be comfortably restrained using a custom-molded thermoplastic mask or a head holder with straps to minimize motion during the long scan duration.[4][5]

B. Radiotracer Administration

- Antecubital venous access should be established for the injection of [18F]fallypride.
- A slow intravenous bolus injection of approximately 185 MBq of [18F]fallypride is administered.[4][6] The injection should be initiated simultaneously with the start of the



dynamic PET acquisition.

C. PET Image Acquisition

- A transmission scan for attenuation correction should be performed prior to the emission scan.[8]
- A dynamic emission scan in 3D mode is initiated at the time of injection and continues for at least 160 minutes.[8]
- Data should be acquired in a series of time frames, with shorter frames at the beginning of the scan to capture the rapid initial tracer delivery and kinetics, and longer frames later in the scan. A representative framing scheme is: 60-second frames for the first 6 minutes, followed by 120-second frames thereafter.[4][6]

D. Image Reconstruction and Processing

- PET images are reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).[8] Corrections for attenuation, scatter, decay, and randoms must be applied.
- Motion Correction: The dynamic PET images should be checked for head motion. If significant motion is detected, frame-by-frame realignment should be performed.
- MRI Co-registration: A high-resolution structural MRI (e.g., T1-weighted) should be acquired
 for each subject. The PET images are then co-registered to the individual's MRI to allow for
 accurate anatomical delineation of regions of interest (ROIs).[8]

E. Kinetic Data Analysis

- Time-Activity Curves (TACs): TACs are generated by plotting the radioactivity concentration within each defined ROI for each time frame.
- Kinetic Modeling: The Simplified Reference Tissue Model (SRTM) is a commonly used method for analyzing [18F]fallypride data, as it does not require arterial blood sampling.[8]

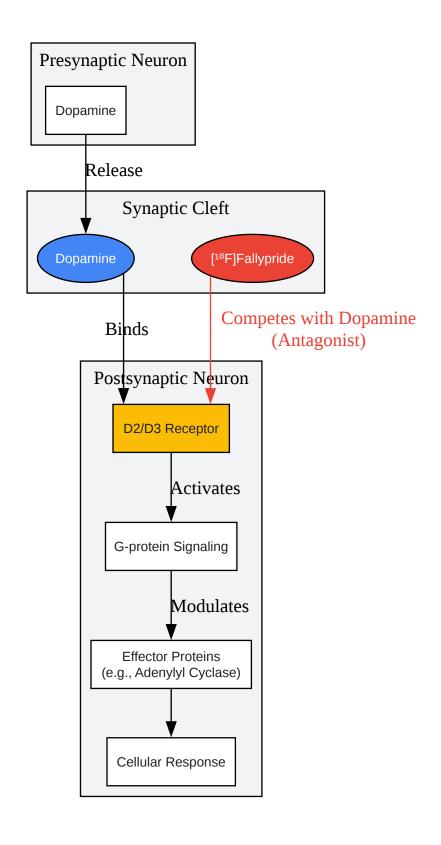


- Reference Region: The cerebellum is typically used as the reference region because it is considered to have a negligible density of D2/D3 receptors.[2]
- Outcome Measure: The primary outcome measure is the non-displaceable binding potential (BP ND), which is an index of the density of available receptors.

III. Visualizations

A. Dopamine D2/D3 Receptor Signaling and [18F]Fallypride Interaction



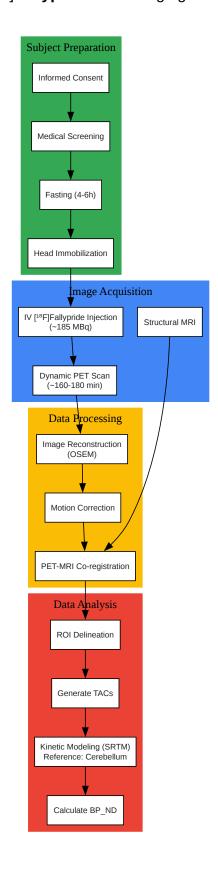


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Caption: Dopamine D2/D3 receptor signaling pathway and competitive binding of [18F]fallypride.



B. Experimental Workflow for [18F]Fallypride PET Imaging



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Caption: Workflow of a typical human [18F]fallypride PET imaging study.

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